2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid
Overview
Description
The compound "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of the chloro group and the amino-oxoacetic acid moiety suggests that this compound could have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized using a slow evaporation technique, indicating that similar methods could potentially be applied to synthesize the compound . Another related compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods provide a foundation for the synthesis of "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" by suggesting possible reactants and conditions that could be used.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . For example, the cocrystal mentioned earlier belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . Similarly, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid also belongs to the monoclinic system and features intermolecular hydrogen bonds . These findings suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" may also exhibit a complex hydrogen-bonded network, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse. For instance, the trichloroacetate salts of 2-amino-5-chloropyridinium exhibit interactions with oppositely charged anions to form hydrogen-bonded chains . This indicates that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also participate in hydrogen bonding and potentially form salts with various anions, which could be explored for their chemical reactivity and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was found to have nonlinear optical (NLO) properties . Additionally, the crystal structure and magnetic properties of related compounds have been studied, revealing low magnetic susceptibilities and various magnetic behaviors depending on the crystal stacking structures and supramolecular interactions . These studies suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also exhibit unique physical properties, which could be characterized through similar investigations.
Scientific Research Applications
Crystal Structure and Magnetic Property Studies
2-(Imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid and its derivatives have been studied for their crystal structures and magnetic properties. Investigations into these compounds reveal insights into the relationship between their magnetic properties and crystal stacking structures or supramolecular interactions. These studies are significant in understanding the magnetic susceptibilities and behaviors of these compounds, which are useful in material science and magnetic applications (Shen, Zhang, & Yong, 2015).
Synthesis of Pyridine Substituted Amino Acids
Research has been conducted on the synthesis of new derivatives of amino acids modified with a pyridin-2-yl substituent. This synthesis is of interest due to the potential biological activity of these compounds. The incorporation of the pyridine fragment into amino acid structures could pave the way for new pharmaceuticals with various biological activities (Shilin, Voitenko, & Nechai, 2019).
Structural Characterization in Pharmaceuticals
2-Amino-2-oxoacetic acid, a closely related compound, has been structurally characterized for its pharmaceutical importance, particularly as an inhibitor of lactic dehydrogenase (LDH). This compound exhibits significant anticancer activity and potential for treating type 2 diabetes. Understanding its structural characteristics is crucial for exploring its medicinal properties as an antitumor and antidiabetic agent (Delgado et al., 2019).
Electrocatalytic Synthesis
The electrocatalytic synthesis of related compounds, such as 6-aminonicotinic acid, has been explored. This process involves the electrochemical reduction of halides like 2-amino-5-bromopyridine in the presence of CO2, highlighting the potential for environmentally friendly synthesis methods in pharmaceutical production (Gennaro et al., 2004).
Antimicrobial Activity of Pyridine Derivatives
Studies on the synthesis and antimicrobial activity of new pyridine derivatives have shown that these compounds possess variable and modest activity against strains of bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUSEDZBHNTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630465 | |
Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid | |
CAS RN |
552850-73-4 | |
Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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